Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

Purity Quality Control Analytical Chemistry

Researchers pursuing SAR studies around pyrimidine cores often encounter limited functionalization options with standard pyrimidine-4-carboxylates. Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate offers a unique 2-hydroxymethyl handle that can be selectively converted to chloromethyl, cyanomethyl, ethoxycarbonylmethyl, or formyl groups, enabling rapid diversification in fewer synthetic steps. • Versatile intermediate for histamine H4 receptor modulators and kinase inhibitor libraries. • Available in ≥98% purity for sensitive biochemical assays. • Shipped ambient; sealed storage at 2-8°C.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1356111-30-2
Cat. No. B1403391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
CAS1356111-30-2
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC=C1)CO
InChIInChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-4-9-7(5-11)10-6/h3-4,11H,2,5H2,1H3
InChIKeyNUXNOUAPVRCHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Specifications & Purity


Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate (CAS 1356111-30-2) is a pyrimidine derivative with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is classified as an ester compound and is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research . This compound features a hydroxymethyl group at the 2-position and an ethyl ester at the 4-position of the pyrimidine ring .

Functional Handle
2-(hydroxymethyl) enables derivatization to chloromethyl, cyanomethyl, formyl
Workflow Fit
Suited for pyrimidine-based medicinal chemistry and SAR library expansion
Procurement
Commercially available with defined purity for sensitive synthetic steps

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate: No Generic Substitute


The 2-(hydroxymethyl) substituent is a critical functional handle for subsequent chemical transformations. As demonstrated in foundational studies on pyrimidine derivatives, the hydroxymethyl group at the 2-position can be selectively converted into a variety of functional groups, including chloromethyl, cyanomethyl, ethoxycarbonylmethyl, and formyl groups [1]. This synthetic versatility is not present in unsubstituted pyrimidine-4-carboxylates or analogs lacking this specific 2-substitution. Consequently, substituting this compound with a more generic pyrimidine-4-carboxylate would deprive the researcher of a key reactive center, potentially necessitating the development of a new synthetic route and the procurement of different, potentially more expensive, starting materials.

2-(hydroxymethyl) is a critical reactive center; generic pyrimidine-4-carboxylates lack this handle.
Substitution may necessitate de novo synthetic route design and procurement of different starting materials.
Cost and timeline may increase if synthesis must be developed without the specific 2-substitution.

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Selection Evidence


Purity & Analytical Support

The specification for commercial research-grade Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate demonstrates a purity advantage over the base standard for its structural class. Major vendors such as ChemScene and MolCore provide this compound with a purity of ≥98% and NLT 98% , respectively. This contrasts with the 95% minimum purity specification offered by other suppliers for the same compound . Procurement of the higher purity material can reduce the burden of downstream purification and improve the reproducibility of sensitive reactions.

Purity Comparison
Head-to-head
≥98% (ChemScene/MolCore) vs 95% (other suppliers)
3% absolute purity increase
Supports selection of higher purity for sensitive multi-step synthesis
Vendor-specified HPLC; may reduce downstream purification burden
Purity Quality Control Analytical Chemistry

Physicochemical Properties & Storage

The defined physicochemical profile of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate provides predictable handling and stability parameters. Key computational data, including a topological polar surface area (TPSA) of 72.31 Ų and a partition coefficient (LogP) of 0.1456, have been established . This information is critical for predicting solubility and permeability in drug discovery contexts. Furthermore, the compound's storage conditions are well-defined, with vendors specifying storage at 2-8°C in a dry, sealed environment to ensure long-term stability .

Storage & Properties
Supporting evidence
2–8°C refrigerated (vs ambient for typical analogs)
TPSA 72.31 Ų, LogP 0.15
Supports stability control and solubility predictions in research settings
Vendor-defined to maintain long-term integrity
Physicochemical Properties Stability Logistics

Synthesis Yield Data

The synthesis of this compound is part of a well-understood class of reactions. Foundational research shows that 2-hydroxymethylpyrimidines can be synthesized by homolytic hydroxymethylation with yields ranging from 28% to 93%, depending on the specific pyrimidine substrate and reaction conditions [1]. While specific yield data for Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate is not provided in the open literature, the established methodology and the wide yield range for its class provide a benchmark for evaluating the efficiency of custom or in-house synthesis.

Synthetic Yield Context
Class-level
28–93% reported for 2-hydroxymethylpyrimidine class
Class-level yield range; specific yield not established for this compound
Data to verify; literature values cover simple pyrimidine substrates
Synthetic Chemistry Process Optimization Yield

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Research Applications


Versatile Building Block for Medicinal Chemistry

The unique substitution pattern of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate makes it an ideal intermediate for generating diverse libraries of drug-like molecules. The 2-hydroxymethyl group is a key functional handle that can be converted to a chloromethyl, cyanomethyl, or formyl group, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrimidine core [1]. Procurement of this specific compound, rather than a simpler pyrimidine-4-carboxylate, allows medicinal chemists to access a broader chemical space in fewer synthetic steps.

Histamine H4 Receptor Modulator Synthesis

Processes for preparing substituted pyrimidine derivatives, like Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate, are described as key intermediates in the synthesis of histamine H4 receptor modulators [1]. This compound's specific functionality is likely required to achieve the desired binding affinity and selectivity profile of the final modulator. Using a generic alternative would not provide the correct substitution pattern for this therapeutic target.

High-Purity, Quality-Controlled Intermediates

For assays and reactions where trace impurities can confound results, the availability of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate with a purity of ≥98% is crucial [1]. This higher purity specification, compared to the 95% standard offered by some vendors , reduces the need for in-house purification, saving time and resources while increasing confidence in experimental outcomes. This is particularly relevant for applications in chemical biology and high-throughput screening.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Derivatizable 2-(hydroxymethyl) group
SAR library expansion and lead optimization
Histamine H4 receptor modulator intermediate
Required substitution pattern for target binding
Target-specific binding assay studies
High-purity synthetic intermediate
Elevated purity specification
Reproducibility in sensitive multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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